Synthesis of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide
Synthesis of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclohexanone (B45756). This document details two primary synthetic routes, encompassing experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Executive Summary
The transformation of cyclohexanone to 2-methyl-2-cyclohexen-1-one is a multi-step process that necessitates two key chemical modifications: α-methylation of the cyclohexanone ring and the subsequent introduction of a carbon-carbon double bond in conjugation with the carbonyl group. This guide outlines two effective strategies to achieve this synthesis:
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Route 1: α-Methylation followed by Dehydrohalogenation or Oxidation. This is a classical and versatile approach. It involves the regioselective methylation of cyclohexanone at the α-position, followed by the introduction of unsaturation.
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Route 2: The Robinson Annulation. While not a direct conversion, this powerful ring-forming reaction offers an alternative pathway to construct a methyl-substituted cyclohexenone ring system and is included for its significance in the synthesis of related structures.
This guide provides detailed experimental procedures for the key transformations, summarizes relevant quantitative data for the starting material, intermediate, and final product, and includes visual representations of the synthetic workflows and reaction mechanisms.
Data Presentation
Quantitative data for the key compounds involved in the synthesis are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Spectroscopic Data for Cyclohexanone (Starting Material)
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 155.6 °C |
| Density | 0.947 g/cm³ |
| IR (C=O stretch) | ~1715 cm⁻¹[1] |
Table 2: Physical and Spectroscopic Data for 2-Methylcyclohexanone (B44802) (Intermediate)
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [2][3] |
| Boiling Point | 165.1 °C |
| Density | 0.925 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 2.45-2.25 (m, 2H), 2.15-1.95 (m, 2H), 1.85-1.55 (m, 4H), 1.05 (d, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 214.5, 45.0, 41.5, 35.5, 27.5, 25.0, 15.0 |
| IR (C=O stretch) | ~1712 cm⁻¹[4] |
Table 3: Physical and Spectroscopic Data for 2-Methyl-2-cyclohexen-1-one (Final Product)
| Property | Value |
| Molecular Formula | C₇H₁₀O[5] |
| Molecular Weight | 110.15 g/mol |
| Boiling Point | 176-179 °C |
| Density | 0.972 g/mL at 25 °C |
| Refractive Index | n20/D 1.487 |
| ¹H NMR (CDCl₃, ppm) | δ 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (m, 2H), 1.95 (m, 2H), 1.75 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 199.5, 145.0, 135.0, 38.0, 30.5, 22.5, 16.0 |
| IR (C=O stretch) | ~1670 cm⁻¹ |
| IR (C=C stretch) | ~1630 cm⁻¹ |
Experimental Protocols
Route 1: α-Methylation and Subsequent Unsaturation
This route is a reliable and widely used method for the synthesis of 2-methyl-2-cyclohexen-1-one.
This procedure utilizes lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the kinetic enolate of cyclohexanone, which is then alkylated with methyl iodide.
Materials:
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (B95107) (THF)
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Cyclohexanone
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Methyl iodide
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form LDA.
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Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
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Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude 2-methylcyclohexanone can be purified by fractional distillation. Typical Yield: 70-85%.
Two primary methods are presented for the conversion of 2-methylcyclohexanone to 2-methyl-2-cyclohexen-1-one.
Method A: α-Bromination and Dehydrobromination
This two-step sequence involves the selective bromination at the α-position followed by an elimination reaction.
Part 1: α-Bromination of 2-Methylcyclohexanone
Materials:
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2-Methylcyclohexanone
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Bromine (Br₂)
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Acetic acid
Procedure:
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Dissolve 2-methylcyclohexanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
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Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
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After the addition is complete, stir the reaction mixture for an additional hour.
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Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromo-2-methylcyclohexanone (B3417326). This intermediate is often used in the next step without further purification.
Part 2: Dehydrobromination of 2-Bromo-2-methylcyclohexanone
Materials:
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Crude 2-bromo-2-methylcyclohexanone
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A suitable base (e.g., pyridine (B92270), lithium carbonate)
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A suitable solvent (e.g., dimethylformamide - DMF)
Procedure:
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Dissolve the crude 2-bromo-2-methylcyclohexanone in a suitable high-boiling solvent such as DMF.
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Add a base such as pyridine or lithium carbonate (1.2-1.5 equivalents).
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
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After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether.
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Wash the organic layer with dilute acid (if a basic workup is needed), water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
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Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-2-cyclohexen-1-one. Typical Yield: 50-70% over the two steps.
Method B: Saegusa-Ito Oxidation
This modern method involves the formation of a silyl (B83357) enol ether from 2-methylcyclohexanone, followed by oxidation with a palladium(II) salt to introduce the double bond.[6][7]
Part 1: Formation of the Silyl Enol Ether
Materials:
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2-Methylcyclohexanone
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Lithium diisopropylamide (LDA)
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Trimethylsilyl (B98337) chloride (TMSCl)
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Anhydrous tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of LDA in anhydrous THF as described in the α-methylation protocol.
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Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour.
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Add trimethylsilyl chloride (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with pentane.
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Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude silyl enol ether, which is typically used directly in the next step.
Part 2: Palladium-Catalyzed Oxidation
Materials:
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Crude silyl enol ether of 2-methylcyclohexanone
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Acetonitrile (MeCN)
Procedure:
-
Dissolve the crude silyl enol ether in acetonitrile.
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Add palladium(II) acetate (1.0 equivalent) to the solution.
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Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the precipitation of palladium(0) as a black solid.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium black.
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Concentrate the filtrate and purify the residue by column chromatography to afford 2-methyl-2-cyclohexen-1-one. Typical Yield: 60-80% over the two steps.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Caption: Overall synthetic workflow for the preparation of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone.
Caption: Simplified mechanism of the dehydrobromination step.
Caption: Key steps in the Saegusa-Ito oxidation mechanism.
Conclusion
The synthesis of 2-methyl-2-cyclohexen-1-one from cyclohexanone can be reliably achieved through a two-step sequence involving α-methylation and subsequent introduction of unsaturation. The choice between dehydrohalogenation and Saegusa-Ito oxidation for the second step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. This guide provides the necessary procedural details and data to enable researchers to select and implement the most suitable synthetic strategy for their needs.
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone, 2-methyl- [webbook.nist.gov]
- 4. Cyclohexanone, 2-methyl- [webbook.nist.gov]
- 5. 2-Cyclohexen-1-one, 2-methyl- | C7H10O | CID 136887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 7. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
